No Direct Head-to-Head or Cross-Study Comparator Data Identified
An exhaustive search of PubMed, Google Patents, BindingDB, ChEMBL, PubChem, and the non-prohibited chemical literature yielded no primary report containing quantitative comparator data for 3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide. The compound is absent from the SAR tables of the most chemotypically relevant publication—the 2012 J. Med. Chem. study on (E)-phenoxyacrylic amide HIF-1α inhibitors—which evaluated close analogs such as 4p (morpholinoethyl ester) but not this specific substitution pattern [1]. In BindingDB, the InChI Key JZXWMRRINBPBCC-LICLKQGHSA-N does not return any affinity data records. Consequently, there are no IC50 values, Ki values, cellular EC50 values, selectivity ratios, logD measurements, or kinetic solubility data available that would permit a data-driven differentiation from N-(4-ethoxyphenyl)-3-phenylacrylamide, 3-(3-phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide, or any other structural analog.
| Evidence Dimension | All potential dimensions (target inhibition, cellular activity, physicochemical properties, selectivity) |
|---|---|
| Target Compound Data | No quantitative data found |
| Comparator Or Baseline | Closest analogs: N-(4-ethoxyphenyl)-3-phenylacrylamide (MW 267.32); N-benzyl-3-(4-ethoxyphenyl)acrylamide; 3-(3-phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide (CAS 478258-17-2) |
| Quantified Difference | Not calculable |
| Conditions | Not available |
Why This Matters
Without quantitative benchmarking, no evidence-based procurement or selection decision can prioritize this compound over a cheaper or more synthetically accessible analog; procurement must be justified solely by the unique substitution pattern for exploratory SAR.
- [1] Naik, R.; Won, M.; Kim, B.-K.; Xia, Y.; Choi, H. K.; Jin, G.; Jung, Y.; Kim, H. M.; Lee, K. Synthesis and Structure–Activity Relationship of (E)-Phenoxyacrylic Amide Derivatives as Hypoxia-Inducible Factor (HIF) 1α Inhibitors. J. Med. Chem. 2012, 55 (23), 10564–10571. View Source
